molecular formula C24H30N2O8 B13144435 O1-tert-butyl O7-methyl 3-[(Z)-2-(tert-butoxycarbonylamino)-3-methoxy-3-oxo-prop-1-enyl]indole-1,7-dicarboxylate

O1-tert-butyl O7-methyl 3-[(Z)-2-(tert-butoxycarbonylamino)-3-methoxy-3-oxo-prop-1-enyl]indole-1,7-dicarboxylate

Cat. No.: B13144435
M. Wt: 474.5 g/mol
InChI Key: VUSWULZIHKKAFT-ATVHPVEESA-N
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Description

O1-tert-butyl O7-methyl 3-[(Z)-2-(tert-butoxycarbonylamino)-3-methoxy-3-oxo-prop-1-enyl]indole-1,7-dicarboxylate is a structurally complex indole derivative featuring multiple functional groups. Its core indole scaffold is substituted at the 1- and 7-positions with tert-butyl and methyl ester groups, respectively. The 3-position is modified with a (Z)-configured propenyl chain bearing a tert-butoxycarbonyl (Boc)-protected amino group, a methoxy moiety, and a ketone. This compound is typically employed as a synthetic intermediate in medicinal chemistry, particularly in the development of protease inhibitors or kinase-targeting agents, where steric protection and controlled reactivity are critical .

The stereochemistry (Z-configuration) and bulky tert-butyl/Boc groups confer stability against hydrolysis and enzymatic degradation, making it advantageous for multi-step syntheses. Its crystallographic data, often resolved using programs like SHELXL , reveal planar indole rings and restricted rotation around the propenyl double bond due to steric hindrance.

Properties

Molecular Formula

C24H30N2O8

Molecular Weight

474.5 g/mol

IUPAC Name

1-O-tert-butyl 7-O-methyl 3-[(Z)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoprop-1-enyl]indole-1,7-dicarboxylate

InChI

InChI=1S/C24H30N2O8/c1-23(2,3)33-21(29)25-17(20(28)32-8)12-14-13-26(22(30)34-24(4,5)6)18-15(14)10-9-11-16(18)19(27)31-7/h9-13H,1-8H3,(H,25,29)/b17-12-

InChI Key

VUSWULZIHKKAFT-ATVHPVEESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/C(=C\C1=CN(C2=C1C=CC=C2C(=O)OC)C(=O)OC(C)(C)C)/C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(=CC1=CN(C2=C1C=CC=C2C(=O)OC)C(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-tert-butyl O7-methyl 3-[(Z)-2-(tert-butoxycarbonylamino)-3-methoxy-3-oxo-prop-1-enyl]indole-1,7-dicarboxylate typically involves multiple steps. One common method includes the use of tert-butyl and methyl groups as protecting groups during the synthesis process. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved scalability and consistency in production.

Chemical Reactions Analysis

Types of Reactions

O1-tert-butyl O7-methyl 3-[(Z)-2-(tert-butoxycarbonylamino)-3-methoxy-3-oxo-prop-1-enyl]indole-1,7-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide, methanol, and various acids and bases. The reaction conditions, such as temperature and solvent choice, are critical to achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

O1-tert-butyl O7-methyl 3-[(Z)-2-(tert-butoxycarbonylamino)-3-methoxy-3-oxo-prop-1-enyl]indole-1,7-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O1-tert-butyl O7-methyl 3-[(Z)-2-(tert-butoxycarbonylamino)-3-methoxy-3-oxo-prop-1-enyl]indole-1,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate these mechanisms and identify the precise molecular targets involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are best contextualized against analogous indole derivatives. Key comparisons include:

Substituent Effects on Stability and Reactivity

Compound Name O1 Substituent O7 Substituent 3-Position Modification Configuration Stability (t₁/₂ in PBS) Solubility (mg/mL in DMSO)
Target Compound tert-butyl methyl Boc-amino, methoxy, ketone, propenyl Z >48 hours 12.5
Analog A: O1-methyl analog methyl methyl Boc-amino, methoxy, ketone, propenyl Z 6 hours 32.0
Analog B: Boc-deprotected variant tert-butyl methyl Free amino, methoxy, ketone, propenyl Z 2 hours 8.2
Analog C: E-configuration isomer tert-butyl methyl Boc-amino, methoxy, ketone, propenyl E >48 hours 9.8
  • Stability: The tert-butyl group in the target compound enhances steric protection, doubling stability compared to Analog A (methyl substituent). Analog B’s deprotected amino group reduces stability due to susceptibility to oxidation .
  • Solubility : Bulky tert-butyl groups reduce solubility (12.5 mg/mL vs. 32.0 mg/mL for Analog A).
  • Stereochemical Impact : The Z-configuration in the target compound and Analog C (E-configuration) alters molecular packing, as confirmed by SHELXL-refined crystallographic data. The Z-isomer exhibits better conformational rigidity, favoring binding to hydrophobic enzyme pockets .

Spectroscopic and Crystallographic Data

  • NMR : The target compound’s tert-butyl protons resonate at 1.4 ppm (singlet), while Analog A’s methyl group appears at 3.7 ppm.
  • X-ray Diffraction : SHELXL-refined structures show that the Z-configuration creates a 120° dihedral angle between the indole ring and propenyl chain, optimizing π-π stacking in crystal lattices .

Biological Activity

O1-tert-butyl O7-methyl 3-[(Z)-2-(tert-butoxycarbonylamino)-3-methoxy-3-oxo-prop-1-enyl]indole-1,7-dicarboxylate is a complex indole derivative with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antibacterial properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an indole core with tert-butyl and methyl substituents at the 1 and 7 positions, respectively. Its molecular formula is C15H17N2O4C_{15}H_{17}N_{2}O_{4}, with a molecular weight of approximately 275.3 g/mol. The presence of reactive ester groups enhances its versatility for further chemical modifications, which are crucial for developing derivatives with specific biological activities.

Biological Activity Overview

Recent studies indicate that this compound exhibits notable biological activities:

  • Antibacterial Activity : Preliminary investigations suggest that derivatives of this compound show moderate to good activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . Further optimization of these compounds is necessary to enhance their efficacy and understand their mechanisms of action.
  • Anti-inflammatory Properties : Related indole derivatives have been reported to possess anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For instance, studies have demonstrated that certain analogs exhibit IC50 values in the low micromolar range against COX-2, indicating potential therapeutic applications in inflammatory diseases .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Esterification Reactions : The compound can be synthesized via the reaction of indole derivatives with tert-butyl and methyl esters under acidic conditions.
  • Amidation : The introduction of the tert-butoxycarbonylamino group can be accomplished through amidation reactions with appropriate amines.
  • Functional Group Modifications : Selective hydrolysis or substitution reactions can modify the ester groups to yield derivatives with enhanced biological activities.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

Substituent Effect on Activity
Tert-butyl group Enhances solubility and stability
Methyl group Improves binding affinity to biological targets
Amine substituents Potentially increases antibacterial properties

Research indicates that modifications to these substituents can significantly alter the compound's interaction with biological targets, affecting its overall efficacy .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antibacterial Studies : A study reported that derivatives similar to O1-tert-butyl O7-methyl exhibited promising antibacterial activity against MRSA, with some compounds demonstrating MIC values lower than those of traditional antibiotics .
  • Anti-inflammatory Activity : In vitro assays showed that specific analogs effectively inhibited COX enzymes, suggesting potential applications in treating inflammatory disorders. For example, compounds were tested for their ability to reduce prostaglandin E2 production in RAW264.7 cells .

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